Cas no 1122-60-7 (Nitrocyclohexane)
Nitrocyclohexane Chemical and Physical Properties
Names and Identifiers
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- Nitrocyclohexane
- Cyclohexane, nitro-
- nitro-cyclohexane
- NJNQUTDUIPVROZ-UHFFFAOYSA-N
- LL1X024M73
- 1-nitrocyclohexan
- 1-nitrocyclohexane
- Hexahydronitrobenzene
- Nitrocyclohexane, 97%
- NSC66277
- FCH1114640
- TRA00012
- CHEBI:74164
- HSDB 6414
- DTXSID6061529
- NSC-66277
- 4-05-00-00081 (Beilstein Handbook Reference)
- F17587
- CHEMBL4590012
- SCHEMBL62178
- SCHEMBL17347348
- FT-0601866
- Q7041461
- AI3-14828
- NSC 66277
- UNII-LL1X024M73
- J-002737
- Cyclohexane,nitro-
- BRN 0907243
- AS-48042
- NS00023618
- MFCD00003843
- AKOS005206998
- CCRIS 7162
- AKOS040744587
- EINECS 214-354-0
- 1122-60-7
- A802528
- N0187
- EN300-396084
- DB-041066
- DTXCID7033284
- Cyclohexane, nitro
-
- MDL: MFCD00003843
- Inchi: 1S/C6H11NO2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
- InChI Key: NJNQUTDUIPVROZ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1CCCCC1)=O
- BRN: 0907243
Computed Properties
- Exact Mass: 129.07900
- Monoisotopic Mass: 129.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.8
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.061 g/mL at 25 °C(lit.)
- Melting Point: −34 °C(lit.)
- Boiling Point: 113°C/45mmHg(lit.)
- Flash Point: 166 °F
- Refractive Index: n20/D 1.462(lit.)
- PSA: 45.82000
- LogP: 2.11900
- Solubility: Not determined
- Vapor Pressure: 768 mm Hg ( 205 °C)
Nitrocyclohexane Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H227-H301+H331-H315-H319
- Warning Statement: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501
- Hazardous Material transportation number:UN 3382 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: 23/24/25-36/37/38
- Safety Instruction: 26-36/37/39-45
- RTECS:GV6600000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R23/24/25
- Packing Group:III
- Hazard Level:6.1(b)
Nitrocyclohexane Customs Data
- HS CODE:2904209090
- Customs Data:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Nitrocyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159877-5G |
Nitrocyclohexane |
1122-60-7 | >95.0%(GC) | 5g |
¥1647.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159877-1g |
Nitrocyclohexane |
1122-60-7 | >95.0%(GC) | 1g |
¥597.90 | 2023-09-01 | |
| abcr | AB136646-5 g |
Hexahydronitrobenzene, 95%; . |
1122-60-7 | 95% | 5 g |
€170.10 | 2023-07-20 | |
| abcr | AB136646-25 g |
Hexahydronitrobenzene, 95%; . |
1122-60-7 | 95% | 25 g |
€757.00 | 2023-07-20 | |
| TRC | N232750-1g |
Nitrocyclohexane |
1122-60-7 | 1g |
$ 310.00 | 2022-06-03 | ||
| TRC | N232750-2.5g |
Nitrocyclohexane |
1122-60-7 | 2.5g |
$ 510.00 | 2022-06-03 | ||
| TRC | N232750-6.25g |
Nitrocyclohexane |
1122-60-7 | 6.25g |
$ 1020.00 | 2022-06-03 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0187-1g |
Nitrocyclohexane |
1122-60-7 | >95.0%(GC) | 1g |
¥290.00 | 2024-04-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0187-5G |
Nitrocyclohexane |
1122-60-7 | >95.0%(GC) | 5g |
¥1115.00 | 2024-04-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0187-25G |
Nitrocyclohexane |
1122-60-7 | >95.0%(GC) | 25g |
¥4920.00 | 2024-04-18 |
Nitrocyclohexane Suppliers
Nitrocyclohexane Related Literature
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Emil Kowalewski,Anna ?r?bowata Catal. Sci. Technol. 2022 12 5478
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Sihua Liu,Fang Hao,Pingle Liu,He'an Luo RSC Adv. 2015 5 22863
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3. Non-linear dielectric study of dipolar association of nitrocyclohexane in cyclohexaneMaria Dutkiewicz J. Chem. Soc. Faraday Trans. 2 1981 77 1301
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Wei Ding,Haoyu Peng,Wenzhou Zhong,Liqiu Mao,Dulin Yin Catal. Sci. Technol. 2020 10 3409
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5. Radical-nucleophilic (S RN1) reactions. Part 4. Preparation, reactions, and electron spin resonance studies of α-nitro azidesSuleiman I. Al-Khalil,W. Russell Bowman,Martyn C. R. Symons RN1) reactions. Part 4. Preparation reactions and electron spin resonance studies of α-nitro azides. Suleiman I. Al-Khalil W. Russell Bowman Martyn C. R. Symons J. Chem. Soc. Perkin Trans. 1 1986 555
Additional information on Nitrocyclohexane
Nitrocyclohexane: A Comprehensive Overview
Nitrocyclohexane, also known by its CAS number 1122-60-7, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, with the molecular formula C6H11NO2, is a derivative of cyclohexane substituted with a nitro group. The nitro group (-NO2) imparts unique chemical properties to the molecule, making it valuable in various applications. Recent studies have highlighted its potential in areas such as materials science, pharmaceuticals, and catalysis.
The synthesis of Nitrocyclohexane can be achieved through several methods, including nitration of cyclohexane using mixed acids or other nitrating agents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the yield and purity of the product. Researchers have recently explored green chemistry approaches to optimize these reactions, reducing environmental impact while maintaining high efficiency.
One of the most intriguing aspects of Nitrocyclohexane is its ability to undergo various transformations. For instance, it can be reduced to form cyclohexylamine or other related compounds, which are valuable intermediates in organic synthesis. Recent advancements in catalytic hydrogenation techniques have enabled more efficient reductions of Nitrocyclohexane, opening new avenues for its application in drug discovery and material synthesis.
In terms of applications, Nitrocyclohexane has found use in the development of advanced materials. Its unique electronic properties make it a promising candidate for use in organic electronics and semiconductors. Additionally, it has been employed as a precursor in the synthesis of biologically active compounds, contributing to the field of medicinal chemistry.
Environmental considerations are increasingly important in the use and disposal of chemicals like Nitrocyclohexane. Recent studies have focused on understanding its environmental fate and toxicity. Researchers have developed novel methods for its safe handling and disposal, ensuring compliance with regulatory standards while minimizing ecological impact.
Looking ahead, the future of Nitrocyclohexane lies in its potential for sustainable chemical processes. Its role as a building block in green chemistry is expected to grow, driven by advancements in catalytic technologies and process optimization. Furthermore, ongoing research into its biological activity may unlock new therapeutic applications.